2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride
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Overview
Description
2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, an aminoethyl group, and a fluorophenyl moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the aminoethyl group. The final step involves the addition of the fluorophenyl moiety and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxoacetamide group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)morpholine: A related compound with similar structural features.
2-Morpholinoethylamine: Another compound with a morpholine ring and an aminoethyl group.
Uniqueness
2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride is unique due to the presence of the fluorophenyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H21ClFN3O3 |
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Molecular Weight |
345.80 g/mol |
IUPAC Name |
2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride |
InChI |
InChI=1S/C15H20FN3O3.ClH/c1-10(17)13-9-19(6-7-22-13)15(21)14(20)18-8-11-2-4-12(16)5-3-11;/h2-5,10,13H,6-9,17H2,1H3,(H,18,20);1H |
InChI Key |
JQKIFTVJODVZEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(CCO1)C(=O)C(=O)NCC2=CC=C(C=C2)F)N.Cl |
Origin of Product |
United States |
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